molecular formula C11H10BrNO B3173693 4-bromo-3-acetyl-1-methyl-1H-indole CAS No. 949035-05-6

4-bromo-3-acetyl-1-methyl-1H-indole

Cat. No.: B3173693
CAS No.: 949035-05-6
M. Wt: 252.11 g/mol
InChI Key: FJJVBDLLWGHVNH-UHFFFAOYSA-N
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Description

4-Bromo-3-acetyl-1-methyl-1H-indole is a versatile brominated indole derivative designed for research and development applications, particularly in medicinal chemistry and drug discovery. The indole scaffold is a privileged structure in pharmaceuticals, present in a wide range of biologically active compounds and natural products . This compound is specifically functionalized with bromine and acetyl groups on the indole ring, making it a valuable intermediate for constructing more complex molecules via metal-catalyzed cross-coupling reactions, such as the Sonogashira reaction, and other functional group transformations . Researchers utilize this indole derivative as a key building block in the synthesis of potential therapeutic agents. Indole-based compounds are extensively investigated for their diverse biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties . The presence of both bromine and acetyl substituents on the 1-methylindole core allows for precise structural diversification, enabling the exploration of structure-activity relationships (SAR) in hit-to-lead optimization campaigns . This product is intended for research use only and is not approved for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

1-(4-bromo-1-methylindol-3-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrNO/c1-7(14)8-6-13(2)10-5-3-4-9(12)11(8)10/h3-6H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJJVBDLLWGHVNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CN(C2=C1C(=CC=C2)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-3-acetyl-1-methyl-1H-indole can be achieved through several methods. One common approach involves the bromination of 3-acetyl-1-methylindole using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like chloroform or acetic acid. The reaction typically occurs at room temperature or slightly elevated temperatures to ensure complete bromination.

Another method involves the Fischer indole synthesis, where a phenylhydrazine derivative reacts with an appropriate ketone or aldehyde under acidic conditions to form the indole ring. Subsequent bromination and acetylation steps yield the desired compound.

Industrial Production Methods

Industrial production of 4-bromo-3-acetyl-1-methyl-1H-indole may involve large-scale bromination and acetylation processes. These methods are optimized for high yield and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-3-acetyl-1-methyl-1H-indole undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The acetyl group can be oxidized to a carboxylic acid or reduced to an alcohol using suitable reagents.

    Coupling Reactions: The compound can participate in Suzuki-Miyaura or Heck coupling reactions to form more complex structures.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as sodium hydride or potassium carbonate.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling: Palladium catalysts, along with bases like potassium carbonate and solvents like toluene or dimethylformamide.

Major Products

    Substitution: Formation of 4-amino-3-acetyl-1-methyl-1H-indole or 4-thio-3-acetyl-1-methyl-1H-indole.

    Oxidation: Formation of 3-acetyl-1-methyl-1H-indole-4-carboxylic acid.

    Reduction: Formation of 3-hydroxy-1-methyl-1H-indole-4-bromide.

    Coupling: Formation of biaryl or styrene derivatives.

Scientific Research Applications

Synthesis of 4-Bromo-3-acetyl-1-methyl-1H-indole

The synthesis of 4-bromo-3-acetyl-1-methyl-1H-indole typically involves the bromination of indole derivatives followed by acetylation. Various methods have been reported for synthesizing indoles, including:

  • Fischer Indole Synthesis : A classical method that utilizes phenylhydrazine and ketones to form indoles.
  • Bartoli Indole Synthesis : Involves the reaction of an aryl halide with a suitable nitrogen source.

Recent advancements have focused on more efficient routes that allow for scalability and higher yields. For instance, a two-step synthesis has been developed that provides polysubstituted indoles with electron-withdrawing groups at the C-3 position, enhancing their biological activity .

Biological Activities

4-Bromo-3-acetyl-1-methyl-1H-indole exhibits a range of biological activities, making it a valuable compound in pharmaceutical research:

Anticancer Properties

Indoles are known for their cytotoxic effects against various cancer cell lines. Studies have shown that derivatives of 4-bromo-3-acetyl-1-methyl-1H-indole can inhibit cell proliferation in cancer models. For example, compounds with similar structural motifs have been identified as potent inhibitors of cancer cell growth, suggesting that this compound may share similar properties .

Antimicrobial Activity

Research indicates that indole derivatives can exhibit significant antimicrobial properties. The presence of bromine and acetyl groups may enhance these effects, leading to potential applications in treating bacterial infections .

Applications in Material Science

Beyond medicinal applications, 4-bromo-3-acetyl-1-methyl-1H-indole is also explored in material science:

Organic Electronics

Indoles are being investigated for their use in organic semiconductors due to their electronic properties. The incorporation of electron-withdrawing groups like acetyl enhances the charge transport capabilities of these materials .

Chiral Catalysts

The unique structure of 4-bromo-3-acetyl-1-methyl-1H-indole allows it to be utilized as a chiral catalyst in asymmetric synthesis, facilitating the production of enantiomerically pure compounds .

Mechanism of Action

The mechanism of action of 4-bromo-3-acetyl-1-methyl-1H-indole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine atom and acetyl group can influence the compound’s binding affinity and specificity, affecting its overall biological activity.

Comparison with Similar Compounds

Substituent Position and Electronic Effects

The position of bromine and functional groups significantly impacts electronic and steric properties:

Compound Substituents Key Effects Reference
4-Bromo-3-acetyl-1-methyl-1H-indole 4-Br, 3-COCH3, 1-CH3 Bromine at 4-position directs electrophilic substitution; acetyl (electron-withdrawing) enhances reactivity at C-2/C-5; 1-CH3 improves lipophilicity. Inferred
4-Bromo-3-methyl-1H-indole 4-Br, 3-CH3, 1-H Methyl at C-3 (electron-donating) reduces reactivity compared to acetyl; absence of N-methyl may increase metabolic oxidation.
5-Bromo-3-(triazol-1-yl)ethyl-1H-indole 5-Br, 3-triazole Bromine at C-5 directs substitution differently; triazole introduces hydrogen-bonding capacity and antioxidant activity.
6-Bromo-1H-indole-3-carboxylic acid 6-Br, 3-COOH Carboxylic acid at C-3 enables hydrogen bonding and salt formation; bromine at C-6 alters electronic distribution.

Key Insights :

  • Bromine at C-4 (as in the target compound) is less common than C-5/C-6 bromination but offers unique regioselectivity for further functionalization.

Comparison :

  • The target compound’s 3-acetyl group may require protective strategies during bromination to prevent side reactions.
  • 4-Bromoindoles are less accessible than 5/6-bromo analogs, necessitating specialized precursors or regioselective methods.

Physicochemical Properties

Melting points, solubility, and spectral data vary with substituents:

Compound Melting Point Solubility Key Spectral Features (NMR/IR) Reference
4-Bromo-3-acetyl-1-methyl-1H-indole Not reported Likely low in water (lipophilic groups) Expected IR: C=O stretch ~1700 cm⁻¹; ¹H NMR: Acetyl singlet (~2.6 ppm), N-CH3 (~3.8 ppm). Inferred
4-Bromo-3-methyl-1H-indole Refrigerated Low ¹H NMR: CH3 at C-3 (~2.3 ppm), NH broad peak (~8 ppm).
5-Bromo-3-(triazol-1-yl)ethyl-1H-indole Not specified Moderate in DMSO ¹H NMR: Triazole protons (~7.5–8.5 ppm), ethyl chain (~3.2–4.5 ppm).

Trends :

  • Acetyl groups reduce solubility in polar solvents compared to methoxy or carboxylic acid substituents.
  • Bromine increases molecular weight and lipophilicity, enhancing membrane permeability.

Q & A

Q. Tables for Quick Reference

Synthesis Conditions ReactantsSolventCatalystYield (%)Reference
N-Alkylation (1-methyl introduction)4-Bromoindole, MeIDMFK₂CO₃70–80
Acetylation (3-position)Acetic AnhydrideCH₂Cl₂AlCl₃46–50
Key NMR Signals δ (¹H NMR)δ (¹³C NMR)Assignment
1-Methyl group3.75 ppm35.2 ppmN-CH₃
3-Acetyl group2.58 ppm198.5 ppmC=O
Aromatic H (position 5)7.34 ppm121.9 ppmC-Br adjacent

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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